Cas no 64567-25-5 (ethyl[(2-fluorophenyl)methyl]amine)
![ethyl[(2-fluorophenyl)methyl]amine structure](https://it.kuujia.com/scimg/cas/64567-25-5x500.png)
64567-25-5 structure
Nome del prodotto:ethyl[(2-fluorophenyl)methyl]amine
ethyl[(2-fluorophenyl)methyl]amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(2-Fluorobenzyl)ethanamine
- Benzenemethanamine,N-ethyl-2-fluoro-
- ethyl-(2-fluoro-benzyl)-amine
- N-ETHYL-O-FLUOROBENZYLAMINE
- ethyl[(2-fluorophenyl)methyl]amine
- N-(2-fluorobenzyl)ethanamine(SALTDATA: HCl)
- SCHEMBL631227
- AKOS000160931
- MFCD00053427
- N-(2-Fluorobenzyl)ethanamine x1hcl
- CS-0246272
- N-[(2-fluorophenyl)methyl]ethanamine
- F2169-1237
- N-Ethyl-2-fluorobenzylamine
- N-(2-Fluorobenzyl) ethanamine
- SB76078
- Z286282968
- EN300-32131
- AEWPBFIYUCYSHZ-UHFFFAOYSA-N
- 64567-25-5
- DB-342267
- Benzenemethanamine, N-ethyl-2-fluoro-
- STK513266
-
- MDL: MFCD00053427
- Inchi: InChI=1S/C9H12FN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
- Chiave InChI: AEWPBFIYUCYSHZ-UHFFFAOYSA-N
- Sorrisi: CCNCC1=CC=CC=C1F
Proprietà calcolate
- Massa esatta: 153.09546
- Massa monoisotopica: 153.095377549g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 106
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12Ų
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 171.4±15.0 °C at 760 mmHg
- Punto di infiammabilità: 57.5±20.4 °C
- Indice di rifrazione: 1.491
- PSA: 12.03
- Pressione di vapore: 1.4±0.3 mmHg at 25°C
ethyl[(2-fluorophenyl)methyl]amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl[(2-fluorophenyl)methyl]amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-32131-0.5g |
ethyl[(2-fluorophenyl)methyl]amine |
64567-25-5 | 95.0% | 0.5g |
$63.0 | 2025-03-21 | |
Life Chemicals | F2169-1237-10g |
ethyl[(2-fluorophenyl)methyl]amine |
64567-25-5 | 95%+ | 10g |
$453.0 | 2023-11-21 | |
Enamine | EN300-32131-0.25g |
ethyl[(2-fluorophenyl)methyl]amine |
64567-25-5 | 95.0% | 0.25g |
$39.0 | 2025-03-21 | |
TRC | N296611-500mg |
N-(2-Fluorobenzyl)ethanamine |
64567-25-5 | 500mg |
$110.00 | 2023-05-17 | ||
Life Chemicals | F2169-1237-0.25g |
ethyl[(2-fluorophenyl)methyl]amine |
64567-25-5 | 95%+ | 0.25g |
$96.0 | 2023-11-21 | |
Enamine | EN300-32131-1g |
ethyl[(2-fluorophenyl)methyl]amine |
64567-25-5 | 95% | 1g |
$85.0 | 2023-09-04 | |
Aaron | AR00EEWK-1g |
N-ETHYL-O-FLUOROBENZYLAMINE |
64567-25-5 | 95% | 1g |
$142.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316942-500mg |
Ethyl[(2-fluorophenyl)methyl]amine |
64567-25-5 | 95+% | 500mg |
¥1130.00 | 2024-05-05 | |
Aaron | AR00EEWK-100mg |
N-ETHYL-O-FLUOROBENZYLAMINE |
64567-25-5 | 95% | 100mg |
$68.00 | 2025-01-24 | |
Aaron | AR00EEWK-250mg |
N-ETHYL-O-FLUOROBENZYLAMINE |
64567-25-5 | 95% | 250mg |
$79.00 | 2025-01-24 |
ethyl[(2-fluorophenyl)methyl]amine Letteratura correlata
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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